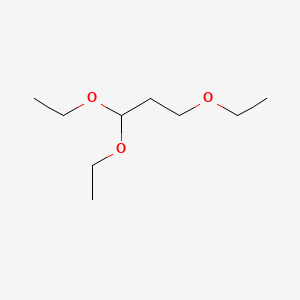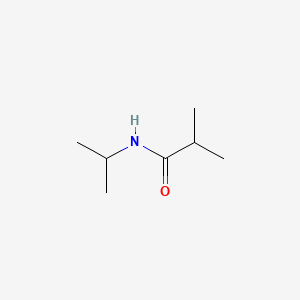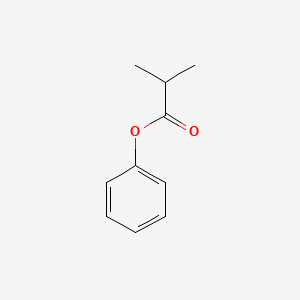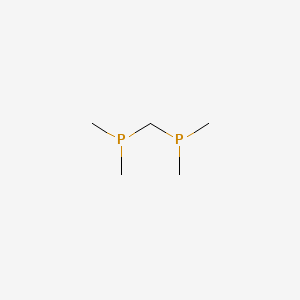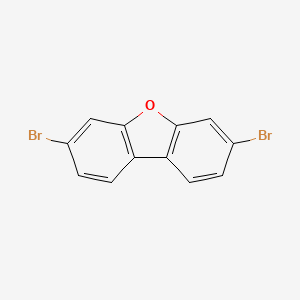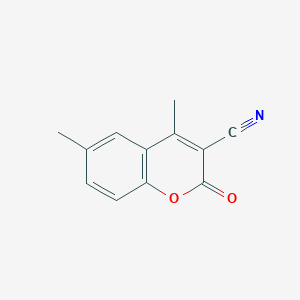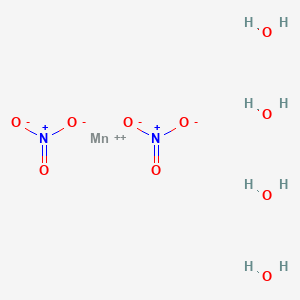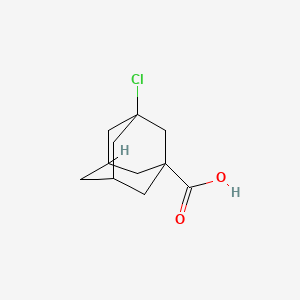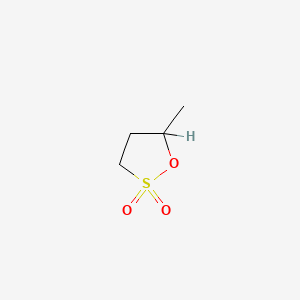
1,3-Butanesultone
Overview
Description
1,3-Butanesultone, also known as this compound, is a heterocyclic compound with the molecular formula C4H8O3S and a molecular weight of 136.17 g/mol . This compound is characterized by a five-membered ring containing sulfur and oxygen atoms, with a methyl group attached to the ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1,3-Butanesultone, also known as 5-Methyl-1,2-oxathiolane 2,2-dioxide or 5-methyloxathiolane 2,2-dioxide, is a chemical compound that primarily targets hydrophobic compounds possessing nucleophilic functional groups . This includes hydroxy groups and amino groups .
Mode of Action
The mode of action of this compound involves the introduction of the sulfobutyl group into these hydrophobic compounds . This interaction results in the sulfobutyl group being present as a neutral sodium salt, which significantly increases the water solubility of the derivatives .
Pharmacokinetics
Given its role in increasing the water solubility of hydrophobic compounds , it can be inferred that these properties may be influenced by the compound’s ability to modify the solubility of its targets.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the solubility of its targets. By introducing the sulfobutyl group into hydrophobic compounds, this compound increases their water solubility , which can influence their behavior and interactions within the cellular environment.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of nucleophilic functional groups in the environment can affect the compound’s ability to introduce the sulfobutyl group into its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Butanesultone can be synthesized through the acid-catalyzed reaction of allyl alcohol and sodium bisulfite . The reaction typically involves the following steps:
- Allyl alcohol is reacted with sodium bisulfite in the presence of an acid catalyst.
- The reaction mixture is heated to promote the formation of the desired product.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Butanesultone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Sulfonic Acids: Formed through oxidation reactions.
Thiols and Sulfides: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
1,3-Butanesultone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2-oxathiolane 2,2-dioxide: Similar structure but with a different position of the methyl group.
1,2-Oxathiolane-2,2-dioxide: Lacks the methyl group, leading to different chemical properties.
Uniqueness
1,3-Butanesultone is unique due to the presence of the methyl group, which influences its reactivity and physical properties. This structural feature makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
5-methyloxathiolane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c1-4-2-3-8(5,6)7-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEHYISCRHEVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCS(=O)(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954547 | |
| Record name | 5-Methyl-1,2lambda~6~-oxathiolane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3289-23-4 | |
| Record name | 1,2-Oxathiolane, 5-methyl-, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3289-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Oxathiolane, 5-methyl-, 2,2-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-1,2lambda~6~-oxathiolane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



